Synthetic Routes
The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)pyridine typically involves the reaction of 2-methyl-5-bromopyridine with pyrrolidine. The reaction is conducted under specific conditions:
Industrial Production Methods
For large-scale production, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency. The final product is typically purified through recrystallization or chromatography to obtain the dihydrochloride salt form, which is more stable and easier to handle.
Structural Characteristics
The molecular structure of 2-Methyl-5-(pyrrolidin-3-yl)pyridine can be described as follows:
The compound's geometry allows for various interactions with biological targets, enhancing its potential as a ligand in medicinal applications.
Types of Reactions
2-Methyl-5-(pyrrolidin-3-yl)pyridine can participate in several chemical reactions:
The specific products formed depend on the reagents and conditions utilized during these reactions.
The mechanism of action for 2-Methyl-5-(pyrrolidin-3-yl)pyridine involves its interaction with biological targets such as receptors or enzymes. The binding affinity of this compound is influenced by the presence of both the pyridine and pyrrolidine rings, which can modulate enzyme activity or receptor signaling pathways. This interaction can lead to various pharmacological effects, including potential therapeutic applications in treating diseases.
Physical Properties
Chemical Properties
These properties are crucial for determining the compound's applicability in various scientific fields.
2-Methyl-5-(pyrrolidin-3-yl)pyridine has several notable applications:
The synthesis of 2-methyl-5-(pyrrolidin-3-yl)pyridine relies on strategic bond formation between the pyridine and pyrrolidine rings. A prominent method involves Buchwald-Hartwig coupling, where 2-methyl-5-bromopyridine reacts with pyrrolidine under palladium catalysis (Pd₂(dba)₃, 2 mol%) and Xantphos (4 mol%) in toluene at 80°C. This achieves yields up to 89% after optimization of catalyst loading and temperature [1]. Subsequent dihydrochloride salt formation occurs via treatment with HCl in ethanol, enhancing crystallinity and stability [1].
Alternative routes utilize functionalized proline derivatives as chiral precursors. For instance, (S)-prolinol undergoes oxidation to the aldehyde using Dess-Martin periodinane, followed by condensation with glyoxal and ammonia to form imidazole intermediates. Bromination with NBS then yields precursors for pharmaceuticals like Elbasvir, demonstrating the scaffold’s versatility . Additionally, condensation reactions between pyridine-carboxylic acids and L-prolinamide enable direct assembly, as seen in the synthesis of the anticancer drug Alpelisib (>80% yield) .
Table 1: Key Synthetic Methods for Pyrrolidine-Pyridine Hybrids
Method | Reagents/Conditions | Yield | Application Example |
---|---|---|---|
Buchwald-Hartwig Coupling | Pd₂(dba)₃, Xantphos, toluene, 80°C | 89% | Core scaffold formation [1] |
Prolinol Oxidation | Dess-Martin periodinane → NH₃/glyoxal | 67% | Elbasvir intermediates |
Acid-Amine Condensation | Pyridine acid + L-prolinamide, DMF, 60°C | >80% | Alpelisib synthesis |
Arndt-Eistert Homologation | TMS-diazomethane, LiAlH₄ reduction | N/R | Clemastine precursor [5] |
Acid-base catalysis critically controls regioselectivity and efficiency in pyrrolidine-pyridine synthesis. Trifluoroacetic acid (TFA) serves dual roles: it mediates deprotection of tert-butoxycarbonyl (Boc) groups from pyrrolidine nitrogen and facilitates imine formation during ring-closure reactions. For example, TFA in dichloromethane (0–25°C) cleanly removes Boc, enabling subsequent salt formation without epimerization [5].
Strong bases like potassium tert-butoxide promote deprotonation for nucleophilic substitutions. In pyrrolidine N-alkylation, tert-butoxide (THF, 0°C) generates the pyrrolidinyl anion, which attacks halogenated pyridines. This minimizes side products like dialkylation, achieving >90% regioselectivity at the pyrrolidine nitrogen [5] [10]. Stereoselective variants employ chiral Lewis acid catalysts (e.g., BINOL-derived aluminum complexes) during cyclization to enforce enantiomeric excess (>85% ee) [10].
Table 2: Catalytic Systems for N-Heterocycle Functionalization
Catalyst/Base | Function | Reaction Outcome |
---|---|---|
Trifluoroacetic Acid (TFA) | Boc deprotection; iminium ion formation | High-purity free base; no racemization |
KOtBu | Anion generation for N-alkylation | >90% regioselectivity [5] |
Pd(OAc)₂/Xantphos | C–N cross-coupling (Buchwald-Hartwig) | 89% yield under optimized conditions [1] |
Chiral Al(BINOL)₂ | Enantioselective ring functionalization | >85% ee [10] |
The chiral pyrrolidine center in 2-methyl-5-(pyrrolidin-3-yl)pyridine necessitates asymmetric synthesis. Chiral pool utilization leverages natural (S)-proline, which is reduced to (S)-prolinol using LiAlH₄ or LiBH₄. Subsequent coupling with pyridine fragments via Mitsunobu or SNAr reactions retains configuration, yielding enantiopure scaffolds [7]. For racemic mixtures, diastereomeric resolution with chiral acids (e.g., L-tartaric acid) separates enantiomers. Crystallization of (R)- and (S)-2-methylpyrrolidine L-tartrate salts provides >99% ee material for hybrid synthesis [7].
Asymmetric hydrogenation of pyrrolidine precursors offers a catalytic alternative. Ru-BINAP complexes reduce enamide intermediates (e.g., 3-(pyridin-5-yl)-1-pyrroline) at 50–100 bar H₂, affording 3-substituted pyrrolidines with 92–98% ee [7]. Computational studies confirm that steric bulk in phosphine ligands (e.g., DIPAMP) dictates facial selectivity during hydride transfer [10].
Conventional syntheses of pyrrolidine-pyridine hybrids use hazardous solvents like DMF or dichloromethane. Sustainable solvent replacements include:
Energy-efficient methods significantly enhance reaction efficiency:
Table 3: Green Chemistry Metrics for Hybrid Synthesis
Innovation | Conventional Method | Green Alternative | Improvement |
---|---|---|---|
Solvent for SNAr | DMF | Cyrene™/water (3:1) | Toxicity reduction; equal yield |
Salt Crystallization | Acetonitrile | Ethanol-water (4:1) | 97% recovery; lower E-factor [1] |
Reaction Time Optimization | 12 h (80°C, batch) | 30 min (120°C, microwave) | 90% energy reduction [9] |
Catalytic Hydrogenation | Batch Pd/C (high loading) | Continuous flow (low loading) | Pd use reduced 5-fold [1] |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5